molecular formula C24H28ClN3O4S B2569708 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215523-78-6

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2569708
CAS No.: 1215523-78-6
M. Wt: 490.02
InChI Key: QFZDFVXUOWUYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O4S and its molecular weight is 490.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C20H23ClN4O4S
  • Molecular Weight : 483.0 g/mol
  • CAS Number : 1216794-06-7

The structure integrates a benzo[d]thiazole moiety with a morpholinoethyl side chain and a 2,3-dihydrobenzo[b][1,4]dioxine core, which are critical for its biological activity.

1. Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cell lines, leading to decreased proliferation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells via the activation of intrinsic pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

In vitro studies have demonstrated that the compound has effective cytotoxicity against several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.

2. Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against various bacterial strains and fungi:

  • Bacterial Inhibition : Exhibits significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Demonstrates antifungal effects against common pathogens like Candida albicans.

3. Neuroprotective Effects

Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases:

  • Oxidative Stress Reduction : The compound scavenges reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
  • Neurotransmitter Modulation : It influences neurotransmitter systems, showing promise in enhancing serotonergic signaling, which may have implications for treating depression.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression and inflammation.
  • Receptor Binding : It shows high affinity for serotonin receptors (5-HT1A and 5-HT2A), which may explain its antidepressant-like effects observed in animal models.

Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values <30 µM against breast cancer cell lines.
Study BAntimicrobial PropertiesEffective against E. coli and S. aureus with MIC values <100 µg/mL.
Study CNeuroprotectionReduced ROS levels in neuronal cultures subjected to oxidative stress.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S.ClH/c1-16-13-17(2)22-19(14-16)25-24(32-22)27(6-5-26-7-9-29-10-8-26)23(28)18-3-4-20-21(15-18)31-12-11-30-20;/h3-4,13-15H,5-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZDFVXUOWUYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.